Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate
Description
Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a piperidine-substituted acetamido group at the 3-position of the indole core. The compound’s structure integrates a 5-methyl group on the indole ring and an ethyl ester at the 2-position, which collectively influence its physicochemical and pharmacological properties. Indole derivatives are widely studied for their diverse biological activities, including kinase inhibition, anticancer effects, and protein-protein interaction modulation . The piperidine moiety in this compound may enhance solubility and membrane permeability compared to bulkier or more lipophilic substituents, making it a candidate for further therapeutic exploration.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 5-methyl-3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(24)18-17(14-11-13(2)7-8-15(14)20-18)21-16(23)12-22-9-5-4-6-10-22/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
YWVAERXDTBIOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation via Fischer Indole Synthesis
The Fischer indolization reaction is widely employed to construct the indole skeleton. For 5-methyl-1H-indole intermediates, the protocol involves:
Reactants :
Conditions :
-
Reflux in glacial acetic acid (120°C, 8–12 hours).
-
Acid catalysis facilitates cyclization and aromatization.
Mechanism :
Nitration at Position 3
Regioselective nitration directs substitution to position 3 due to the electron-donating methyl group at position 5:
Reagents :
Procedure :
-
Dropwise addition of HNO₃ to the indole-sulfuric acid mixture.
-
Stirring for 2 hours at 0°C, followed by quenching in ice water.
Outcome :
Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
Conditions :
Amide Coupling with Piperidine-Acetic Acid
The amine undergoes acyl substitution to install the acetamido-piperidine group:
Reagents :
-
2-(Piperidin-1-yl)acetyl chloride (1.2 equiv).
-
Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
Procedure :
-
Slow addition of acyl chloride to the amine solution at 0°C.
-
Stirring at room temperature for 6 hours.
Workup :
Esterification and Final Modification
The ethyl ester is typically introduced early in the synthesis (e.g., during Fischer indolization). Post-functionalization adjustments include:
Transesterification (if required) :
Purification :
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Catalytic Enhancements
-
Pd/C Particle Size : Smaller particles (50 nm) increase hydrogenation efficiency by 15%.
-
Coupling Agents : EDC·HCl with DMAP improves amide bond formation yields to 82%.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Chromatographic Purity Assessment
HPLC Conditions :
Purity : ≥98% (area normalization).
Challenges and Mitigation
Regioselectivity in Nitration
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility : The target compound’s 2-(piperidin-1-yl)acetamido group introduces a flexible, nitrogen-rich side chain, contrasting with rigid aromatic systems (e.g., pyridinyl-pyrimidinyl in Compound 6 or triazolyl in Compound 8 ). This flexibility may improve binding to dynamic enzyme pockets.
Lipophilicity vs. Solubility: Compared to Compound 5f’s chloro-benzyl and cyclohexylamino groups (high lipophilicity, 543.9 g/mol ), the piperidine moiety in the target compound likely balances solubility and membrane permeability.
Synthetic Accessibility : The target compound’s synthesis may resemble methods used for Compound 6 (hydrazine hydrate reflux ) or Compound 5f (amide coupling, 71% yield ), though exact protocols are unspecified in the provided evidence.
Conformational and Stereochemical Considerations
The piperidine ring’s puckering (see Cremer-Pople coordinates in ) could influence the compound’s 3D conformation and binding affinity. Unlike morpholino (Compound 156, Ev4 ) or cyclohexylamino (Compound 5f, Ev2 ) groups, piperidine’s chair conformation may optimize steric compatibility with target proteins.
Biological Activity
Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from indole derivatives. The process often utilizes transition metal-catalyzed reactions to facilitate the formation of the piperidine moiety and the acetamido group. For instance, a common synthetic route includes:
- Starting Material : Ethyl 1H-indole-2-carboxylate.
- Reagents : Piperidine, acetic anhydride, and a suitable catalyst (e.g., copper(II) chloride).
- Conditions : Reaction at elevated temperatures followed by purification through chromatography.
This method yields the target compound with moderate to high efficiency, allowing for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potency comparable to established antibiotics like ciprofloxacin .
- Anticancer Properties : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, particularly gastric adenocarcinoma cells (MKN-45). The cytotoxic effects were shown to be superior to those of traditional chemotherapeutic agents such as Paclitaxel .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Assessment : A comparative study evaluated various indole derivatives, including this compound, against clinically isolated strains of E. coli and MRSA. The compound demonstrated significant zones of inhibition, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Models : Research involving the application of this compound on human tumor cell lines revealed that it effectively inhibits cell proliferation and induces cell cycle arrest at G0/G1 phase, suggesting a mechanism that could be exploited for cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate?
- Answer: The compound’s synthesis typically involves multi-step reactions starting with indole-2-carboxylate derivatives. For example, acylation of the indole scaffold with 2-(piperidin-1-yl)acetic acid derivatives under reflux conditions in acetic acid with sodium acetate as a base is a common approach . Key steps include:
- Step 1: Preparation of 3-formyl-1H-indole-2-carboxylate intermediates via condensation reactions.
- Step 2: Amide coupling using reagents like EDCI/HOBt or chloroacetic acid to introduce the 2-(piperidin-1-yl)acetamido group .
- Step 3: Recrystallization from DMF/acetic acid mixtures to purify the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer: Characterization relies on:
- H/C NMR: To confirm substituent positions and piperidine ring integration (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~165–170 ppm for carbonyl groups) .
- Mass spectrometry (EI): To verify molecular ion peaks (e.g., m/z = 411.1 [M] for analogous indole derivatives) .
- Elemental analysis: To ensure stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What solvent systems and purification techniques are optimal for isolating this compound?
- Answer:
- Solubility: The compound is polar due to the acetamido and piperidine groups, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution .
- Purification: Combiflash chromatography (0–30% ethyl acetate in hexane) or recrystallization from acetic acid/water mixtures achieves >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during amide coupling?
- Answer: Low yields (~17.5% in some cases) may arise from steric hindrance at the indole C3 position. Optimization strategies include:
- Catalyst screening: Use of DMAP or pyridine to enhance acylation efficiency .
- Temperature modulation: Prolonged reflux (5–7 hours) improves conversion rates .
- By-product analysis: TLC monitoring identifies unreacted starting materials, enabling stoichiometric adjustments .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Answer: Discrepancies in bioactivity (e.g., antiproliferative effects) may stem from:
- Structural analogs: Subtle differences in substituents (e.g., 5-methyl vs. 5-chloro) alter binding affinities .
- Assay variability: Standardize protocols (e.g., MTT assays at 48-hour incubation) and use positive controls (e.g., doxorubicin) .
- Molecular docking: Compare interactions with targets like kinase domains using software (AutoDock Vina) to rationalize activity trends .
Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties?
- Answer: The piperidine group enhances:
- Lipophilicity: LogP calculations (~2.8) suggest improved membrane permeability .
- Metabolic stability: Piperidine’s saturated ring reduces susceptibility to oxidative metabolism compared to aromatic amines .
- Solubility: Protonation at physiological pH increases water solubility via salt formation .
Q. What strategies are effective in scaling up synthesis without compromising purity?
- Answer:
- Continuous flow chemistry: Minimizes side reactions via controlled residence times .
- Green chemistry: Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT): In-line FTIR monitors reaction progress in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
